molecular formula C20H17NO B14393664 4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol

4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol

Cat. No.: B14393664
M. Wt: 287.4 g/mol
InChI Key: ADOBLSFBZCOMLA-BHWTYXFZSA-N
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Description

4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system fused with a benzylimine group and a hydroxyl group.

Preparation Methods

The synthesis of 4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol typically involves the condensation of a naphthalen-1-ol derivative with a benzylamine derivative under specific reaction conditions. One common synthetic route includes the use of a dehydrating agent such as magnesium sulfate (MgSO4) to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group leads to the formation of naphthoquinone derivatives, while reduction of the imine group results in the formation of benzylamine derivatives .

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: Naphthalene derivatives, including 4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol, have shown promising biological activities such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: The compound’s biological activities make it a candidate for drug development.

    Industry: In industrial applications, naphthalene derivatives are used as intermediates in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interact with cellular proteins and enzymes, leading to various biochemical effects .

    Molecular Targets: The compound can bind to enzymes involved in oxidative stress and inflammation, thereby modulating their activity.

    Pathways Involved: The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative damage in cells.

Comparison with Similar Compounds

4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol can be compared with other naphthalene derivatives to highlight its uniqueness:

    1-Naphthol: Similar to this compound, 1-naphthol contains a hydroxyl group on the naphthalene ring.

    2-Naphthol: This compound also has a hydroxyl group but at a different position on the naphthalene ring.

    Naphthoquinone Derivatives: These compounds are formed by the oxidation of naphthols and have distinct redox properties.

The presence of the benzylimine group in this compound makes it unique among naphthalene derivatives, contributing to its specific chemical reactivity and biological activities .

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol

InChI

InChI=1S/C20H17NO/c22-20-13-12-17(18-10-4-5-11-19(18)20)9-6-14-21-15-16-7-2-1-3-8-16/h1-14,22H,15H2/b9-6+,21-14?

InChI Key

ADOBLSFBZCOMLA-BHWTYXFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN=C/C=C/C2=CC=C(C3=CC=CC=C23)O

Canonical SMILES

C1=CC=C(C=C1)CN=CC=CC2=CC=C(C3=CC=CC=C23)O

Origin of Product

United States

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